molecular formula C11H15N3O2 B1489084 (3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone CAS No. 2090604-84-3

(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone

Cat. No.: B1489084
CAS No.: 2090604-84-3
M. Wt: 221.26 g/mol
InChI Key: OURFYWFJVDGOMG-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The study by Böck et al. (2021) reports on the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles, demonstrating distinct protonation sites and intermolecular hydrogen bonding patterns. This research contributes to understanding the molecular structures and interactions critical for designing compounds with specific properties Böck et al., 2021.

  • Norton Matos et al. (2001) describe the synthesis of functionalized 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives, highlighting methodologies for generating compounds that could serve as intermediates in the synthesis of pharmacologically relevant molecules Norton Matos et al., 2001.

Molecular Docking and Antiviral Activity

  • FathimaShahana and Yardily (2020) conducted synthesis, DFT calculation, and molecular docking studies on novel compounds to analyze their stability, intermolecular charge transfer, and potential antiviral activities. Such studies are crucial for predicting the interactions of new compounds with biological targets FathimaShahana & Yardily, 2020.

Pharmacological Evaluation

  • Tsuno et al. (2017) identified and evaluated novel methanone derivatives as selective antagonists for a specific receptor, showcasing the process of designing, synthesizing, and assessing compounds for therapeutic potential in pain treatment Tsuno et al., 2017.

Charge Transfer Complexation

  • Alghanmi and Habeeb (2015) explored the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid, providing insights into the formation of complexes with high stability. Such studies contribute to understanding the molecular interactions that can influence the properties of pharmaceutical compounds Alghanmi & Habeeb, 2015.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2-methoxypyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-16-10-6-8(2-4-13-10)11(15)14-5-3-9(12)7-14/h2,4,6,9H,3,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURFYWFJVDGOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone
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(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone
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(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone
Reactant of Route 4
(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone
Reactant of Route 5
(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone
Reactant of Route 6
(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone

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